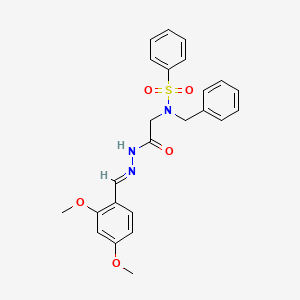![molecular formula C23H24N4O3 B7686103 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686103.png)
3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolinone derivatives that have shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits potent biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and survival. Additionally, this compound has been shown to reduce the expression of various pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit high selectivity towards cancer cells, while sparing normal cells. Additionally, it has been shown to possess low toxicity, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound in in vivo experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is the development of this compound as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of novel synthesis methods that can produce this compound in large quantities with high purity.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 3,4-dimethoxyaniline with 2,6-dimethylpyrazine-3,5-dicarbonitrile in the presence of a catalyst such as copper iodide. The resulting intermediate is then reacted with 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-proliferative properties.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-5-10-27-22-17(12-16-11-14(2)6-8-18(16)24-22)21(26-27)25-23(28)15-7-9-19(29-3)20(13-15)30-4/h6-9,11-13H,5,10H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRKMZUWPOFJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


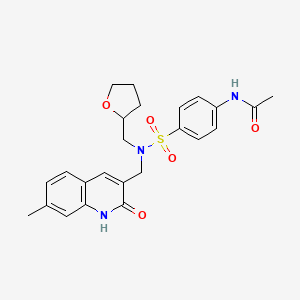
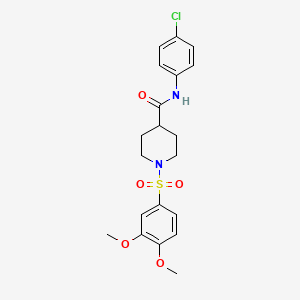
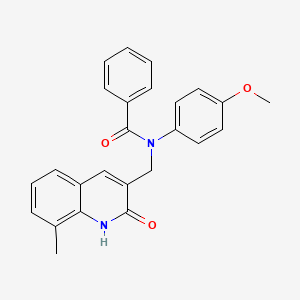
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)
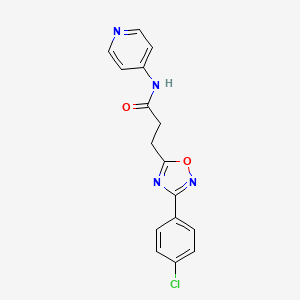

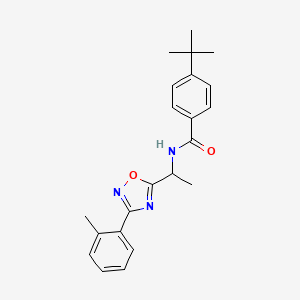
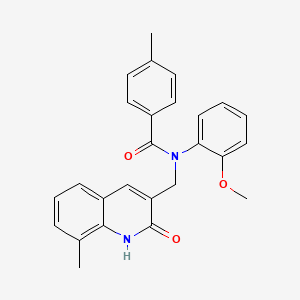
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B7686101.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B7686117.png)
